molecular formula C9H11N3O B13427697 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B13427697
M. Wt: 177.20 g/mol
InChI Key: FCIGRZHIXBRLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group at the 6-position and the isopropyl group at the 1-position adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids . The reaction conditions can vary, but typically involve ambient temperature or mild heating (50–140°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid.

    Reduction: 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The aldehyde group can also react with nucleophilic residues in proteins, leading to covalent modifications that alter protein function.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[1,2-b]pyrazole: Lacks the isopropyl and aldehyde groups, making it less reactive.

    1-isopropyl-1H-imidazo[1,2-b]pyrazole: Lacks the aldehyde group, reducing its versatility in chemical reactions.

    1H-imidazo[1,2-b]pyrazole-6-carbaldehyde: Lacks the isopropyl group, affecting its steric properties and reactivity.

Uniqueness

1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is unique due to the presence of both the isopropyl and aldehyde groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-propan-2-ylimidazo[1,2-b]pyrazole-6-carbaldehyde

InChI

InChI=1S/C9H11N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-7H,1-2H3

InChI Key

FCIGRZHIXBRLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.